molecular formula C17H20Cl2N6O3 B12699834 1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-70-8

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12699834
CAS No.: 93637-70-8
M. Wt: 427.3 g/mol
InChI Key: UBCDXYRFJAHEGV-KEBDBYFISA-N
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Description

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps:

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions:

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with other similar compounds:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93637-70-8

Molecular Formula

C17H20Cl2N6O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C17H20Cl2N6O3/c1-13-21-16(25(27)28)11-24(13)12-17(26)22-20-10-14-2-4-15(5-3-14)23(8-6-18)9-7-19/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)/b20-10+

InChI Key

UBCDXYRFJAHEGV-KEBDBYFISA-N

Isomeric SMILES

CC1=NC(=CN1CC(=O)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1CC(=O)NN=CC2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-]

Origin of Product

United States

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